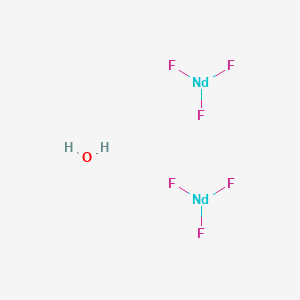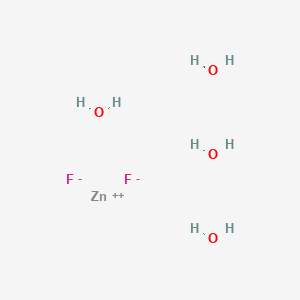
Zinkfluorid-Tetrahydrat
Übersicht
Beschreibung
zinc;difluoride;tetrahydrate is an inorganic chemical compound with the chemical formula ZnF₂·4H₂O. It is encountered as a white, hygroscopic solid that crystallizes in a rhombohedral structure. This compound is known for its high melting point and appreciable ionic character in its chemical bonding .
Synthetic Routes and Reaction Conditions:
Reaction with Fluorine Gas: Zinc fluoride can be synthesized by reacting zinc metal with fluorine gas.
Reaction with Hydrofluoric Acid: Another common method involves reacting zinc oxide with hydrofluoric acid, yielding zinc fluoride and water.
Industrial Production Methods:
Fluorolytic Sol-Gel Method: This novel method involves the fluorolytic sol-gel synthesis of zinc fluoride, which results in a high surface area material with distinct properties compared to classically prepared metal fluorides.
Types of Reactions:
Hydrolysis: Zinc fluoride can be hydrolyzed by hot water to form zinc hydroxide fluoride (Zn(OH)F).
Substitution Reactions: It acts as a mild fluorinating agent in the replacement of chlorine in halogenated hydrocarbons.
Common Reagents and Conditions:
Hydrofluoric Acid: Used in the synthesis and hydrolysis reactions.
Fluorine Gas: Utilized in direct synthesis from zinc metal.
Major Products:
Zinc Hydroxide Fluoride: Formed during hydrolysis.
Fluorinated Hydrocarbons: Produced during substitution reactions.
Wissenschaftliche Forschungsanwendungen
zinc;difluoride;tetrahydrate has diverse applications in various fields:
Chemistry: Used as a mild fluorinating agent and in the synthesis of fluorophosphate and fluoride glass.
Biology and Medicine: While specific biological applications are less documented, zinc compounds generally play roles in enzyme function and cellular processes.
Industry: Employed in the manufacture of fluoride glass optical fibers and optical transmitting glass.
Wirkmechanismus
Target of Action
Zinc Fluoride, Tetrahydrate is an inorganic compound with a wide range of applications It’s known to interact with various biological molecules such as enzymes and transcription factors .
Mode of Action
Zinc Fluoride, Tetrahydrate interacts with its targets primarily through ionic interactions . It’s believed to have appreciable ionic character in its chemical bonding . The compound can be hydrolyzed by hot water to form the zinc hydroxide fluoride, Zn(OH)F .
Biochemical Pathways
It regulates the expression and activation of biological molecules such as transcription factors, enzymes, adapters, channels, and growth factors, along with their receptors .
Result of Action
Zinc, a component of zinc fluoride, tetrahydrate, is known to play a crucial role in cell proliferation, survival/death, and dna repair mechanisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zinc Fluoride, Tetrahydrate. For instance, its solubility in water can be affected by the pH of the environment . Moreover, it’s known to release toxic hydrogen fluoride gas when heated to decomposition , suggesting that temperature can significantly impact its stability and action.
Vergleich Mit ähnlichen Verbindungen
- Zinc Chloride (ZnCl₂)
- Zinc Bromide (ZnBr₂)
- Zinc Iodide (ZnI₂)
Comparison:
- Solubility: Unlike zinc chloride, bromide, and iodide, zinc fluoride is not very soluble in water .
- Structure: Zinc fluoride crystallizes in the rutile structure, which is distinct from the structures of other zinc halides .
- Reactivity: Zinc fluoride’s unique reactivity as a fluorinating agent sets it apart from its halide counterparts .
zinc;difluoride;tetrahydrate is a versatile compound with significant applications in various scientific and industrial fields. Its unique properties and reactivity make it a valuable material for research and practical applications.
Eigenschaften
IUPAC Name |
zinc;difluoride;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.4H2O.Zn/h2*1H;4*1H2;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUYPRXVRBIFO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[F-].[F-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2H8O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161180 | |
| Record name | Zinc fluoride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13986-18-0 | |
| Record name | Zinc fluoride tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc fluoride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc fluoride tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC FLUORIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ7815WXFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What causes the disorder observed in crystalline zinc fluoride tetrahydrate?
A1: Research suggests that the disorder in crystalline ZnF2•4H2O at 0 K arises from the indistinguishable nature of oxygen and fluorine atoms surrounding the central zinc atom. [] The zinc atom is octahedrally coordinated, with four water molecules and two fluorine atoms. As the crystal structure does not differentiate between oxygen and fluorine, each octahedron, with fluorine atoms in a trans configuration, can have three possible orientations, leading to a residual entropy of approximately R ln 3. []
Q2: What are the primary applications of zinc fluoride and its derivatives?
A2: Zinc fluoride (ZnF2) serves as a mild fluorinating agent for replacing chlorine in halogenated hydrocarbons. [] It also plays a crucial role in manufacturing fluorophosphate and fluoride glass, including optical fibers and transmitting glass. [] Alkali/metal fluorozincates, derivatives of zinc fluoride, find application as catalysts in dental impressions. []
Q3: What is the standard entropy of the fluoride ion (F-) in solution, and how was it determined?
A3: The standard entropy of the fluoride ion at 25°C is -13.1 ± 0.4 J K–1 mol–1. [] This value was determined by researchers who redetermined the heat of solution of sodium fluoride (NaF) in water at 25°C and combined this data with existing information on the salt and its saturated solution. []
Q4: How does the structure of zinc fluoride tetrahydrate relate to its thermal decomposition?
A4: While the provided abstracts lack details on the specific thermal decomposition mechanism of ZnF2•4H2O, we can infer that the arrangement of water molecules within the crystal lattice influences this process. Further research into the dehydration steps and the stability of intermediate hydrates would be valuable.
Q5: Are there any known toxicological concerns associated with zinc fluoride or its derivatives?
A5: Although not explicitly discussed in the provided abstracts, it is crucial to acknowledge that fluoride compounds, including zinc fluoride, can be toxic at certain levels. [] More research is needed to understand the specific toxicological profiles of different fluoride salts and their potential impact on human health. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


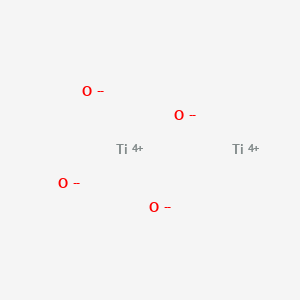
![N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B576882.png)
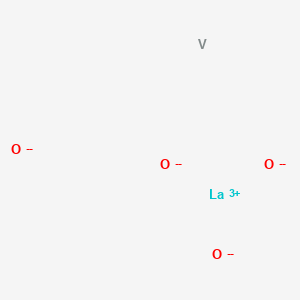


![(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B576891.png)

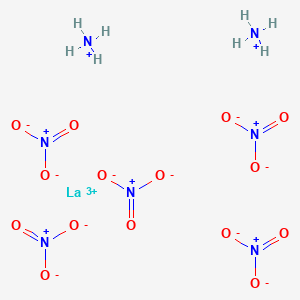
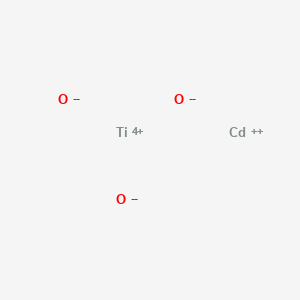
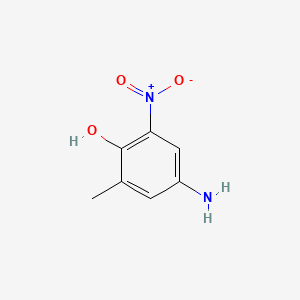

![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)
